Ube2T/fancl-IN-1
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Overview
Description
Ube2T/FANCL-IN-1 is a potent inhibitor of Ube2T/FANCL-mediated FANCD2 monoubiquitylation. This compound significantly enhances cellular sensitivity to Carboplatin, a DNA cross-linking agent . It plays a crucial role in the Fanconi anemia pathway, which is essential for DNA repair and maintaining genome stability .
Preparation Methods
Chemical Reactions Analysis
Ube2T/FANCL-IN-1 undergoes various chemical reactions:
Types of Reactions: The compound is involved in inhibition reactions, particularly inhibiting the ubiquitylation of FANCD2.
Common Reagents and Conditions: Reagents such as DMSO, PEG300, and Tween 80 are commonly used in the preparation of the compound.
Major Products Formed: The primary product formed from these reactions is the inhibited form of FANCD2, which is crucial for DNA repair processes.
Scientific Research Applications
Ube2T/FANCL-IN-1 has several scientific research applications:
Mechanism of Action
Ube2T/FANCL-IN-1 exerts its effects by inhibiting the monoubiquitylation of FANCD2, a crucial step in the Fanconi anemia pathway . This inhibition sensitizes cells to DNA cross-linking agents, making them more susceptible to chemotherapy . The compound targets the Ube2T/FANCL complex, preventing the activation of downstream DNA repair processes .
Comparison with Similar Compounds
Ube2T/FANCL-IN-1 is unique in its specific inhibition of Ube2T/FANCL-mediated FANCD2 monoubiquitylation. Similar compounds include:
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant (enantiomer)
- Doxepin-d 3 hydrochloride
- A-317920
- Alcaftadine (Standard)
- ST-1006
- Chlorphenoxamine
- Mizolastine (Standard)
- Clemastine-d 5 fumarate
- H3 receptor-MO-1
- Azelastine hydrochloride (Standard)
- Izuforant
- ABT-239
- Fexofenadine
- Bepotastine besilate (Standard)
- Roxatidine (Standard)
- Ketotifen fumarate
- S 38093
- Roxatidine
- Histamine phosphate
- Ciproxifan maleate
- LML134
- H4R antagonist 3
- Olopatadine-d 3 hydrochloride .
These compounds share similar mechanisms of action but differ in their specific targets and applications.
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-5-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7/c1-4-23-9-11-24(12-10-23)18-13-15(2)20-19-21-17(22-26(18)19)14-25-8-6-5-7-16(25)3/h13,16H,4-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHJBABGFHVIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=NC(=NN23)CN4CCCCC4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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